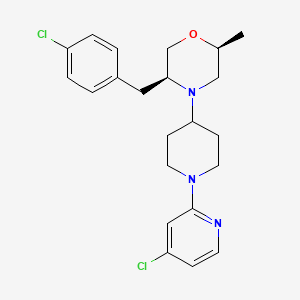![molecular formula C17H21BN2O3 B12364431 tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID typically involves multiple steps. One common method includes the protection of the amine group with the Boc group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of bases such as sodium hydroxide or organic solvents like tetrahydrofuran (THF) and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include deprotected amines, hydroxyl derivatives, and various substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine can participate in various biochemical interactions, targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Another Boc-protected compound used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in the synthesis of peptides and proteins.
Uniqueness
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and bioactive compounds .
Eigenschaften
Molekularformel |
C17H21BN2O3 |
|---|---|
Molekulargewicht |
312.2 g/mol |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
JNAWRGJQIFPLEJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B]C1=CC2=C(C=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
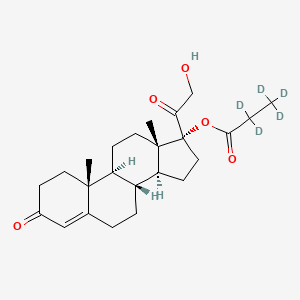
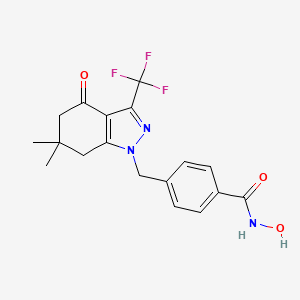
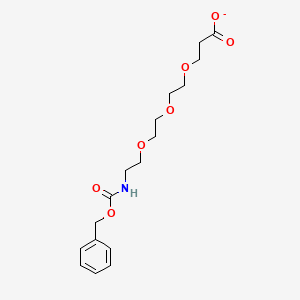
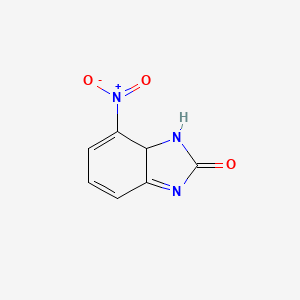
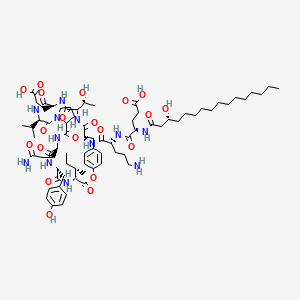
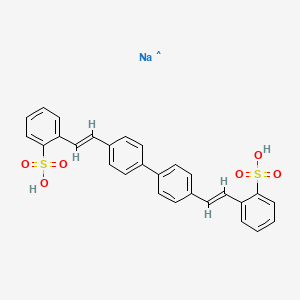
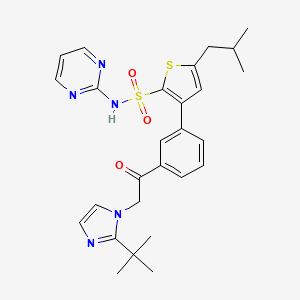
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
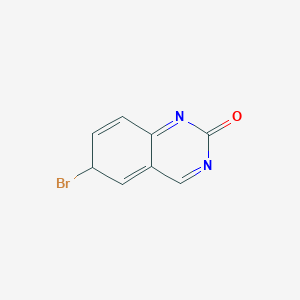
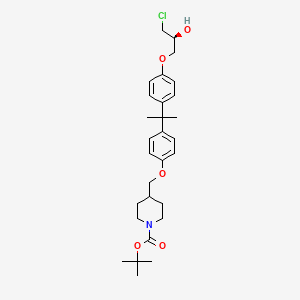
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
